molecular formula C26H27ClN2O2 B4035768 2-(3-Chlorophenoxy)-1-[4-(diphenylmethyl)piperazin-1-yl]propan-1-one

2-(3-Chlorophenoxy)-1-[4-(diphenylmethyl)piperazin-1-yl]propan-1-one

Cat. No.: B4035768
M. Wt: 435.0 g/mol
InChI Key: RVWUIVWGMZDYKA-UHFFFAOYSA-N
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Description

2-(3-Chlorophenoxy)-1-[4-(diphenylmethyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)-1-[4-(diphenylmethyl)piperazin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The starting material, 3-chlorophenol, is reacted with an appropriate alkylating agent to form 3-chlorophenoxyalkane.

    Piperazine Derivatization: The intermediate is then reacted with 4-(diphenylmethyl)piperazine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or piperazine moieties.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: The chlorophenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anxiolytic or antipsychotic properties.

    Industry: May be used in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, which could explain its potential effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenoxy)-1-[4-(benzyl)piperazin-1-yl]propan-1-one
  • 2-(3-Chlorophenoxy)-1-[4-(phenylmethyl)piperazin-1-yl]propan-1-one

Uniqueness

The presence of the diphenylmethyl group in 2-(3-Chlorophenoxy)-1-[4-(diphenylmethyl)piperazin-1-yl]propan-1-one may confer unique pharmacological properties compared to similar compounds. This structural feature could influence the compound’s binding affinity and selectivity for various molecular targets.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(3-chlorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O2/c1-20(31-24-14-8-13-23(27)19-24)26(30)29-17-15-28(16-18-29)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-14,19-20,25H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWUIVWGMZDYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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